An In-depth Technical Guide to the Excitation and Emission Spectra of BDP TR Methyltetrazine
An In-depth Technical Guide to the Excitation and Emission Spectra of BDP TR Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of BDP TR methyltetrazine, a fluorescent probe widely utilized in bio-conjugation applications. This document outlines its key spectral characteristics, provides detailed experimental protocols for their determination, and illustrates a common experimental workflow.
Core Photophysical Properties
BDP TR methyltetrazine is a derivative of the BODIPY (boron-dipyrromethene) class of fluorophores, known for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH. The "TR" designation indicates that its spectral properties are similar to the Texas Red fluorophore. The methyltetrazine moiety enables highly specific and efficient bio-conjugation to molecules containing a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a form of "click chemistry."
Quantitative Data Summary
The following table summarizes the key quantitative photophysical parameters of BDP TR methyltetrazine, compiled from various sources. These values are typically determined in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dichloromethane (B109758) (DCM).
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | 589 nm | [1][2] |
| Emission Maximum (λem) | 616 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 60,000 M-1cm-1 | [1][2] |
| Fluorescence Quantum Yield (Φf) | 0.9 | [1][2] |
| Fluorescence Lifetime (τ) | ~5 ns or longer (for BODIPY TR) | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key photophysical properties of BDP TR methyltetrazine.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for acquiring the fluorescence excitation and emission spectra of BDP TR methyltetrazine using a spectrofluorometer.
Materials:
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BDP TR methyltetrazine
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Spectroscopy-grade solvent (e.g., DMSO, DMF, or DCM)
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Quartz cuvettes (1 cm path length)
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Spectrofluorometer with excitation and emission monochromators
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UV-Vis spectrophotometer
Procedure:
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Sample Preparation:
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Prepare a stock solution of BDP TR methyltetrazine in the chosen solvent (e.g., 1 mM in DMSO).
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From the stock solution, prepare a dilute working solution. The absorbance of this solution at the excitation maximum should be between 0.05 and 0.1 to avoid inner filter effects. This can be verified using a UV-Vis spectrophotometer.
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Emission Spectrum Measurement:
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Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dye (approximately 589 nm).
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Set the emission monochromator to scan a wavelength range that encompasses the expected emission, for instance, from 600 nm to 700 nm.
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Acquire the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).
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Excitation Spectrum Measurement:
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Set the emission wavelength of the spectrofluorometer to the determined emission maximum (approximately 616 nm).
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Set the excitation monochromator to scan a wavelength range that includes the expected absorption, for example, from 500 nm to 600 nm.
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Acquire the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum and confirms the optimal excitation wavelength (λex).
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Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield in the same spectral region. For BDP TR, a suitable standard would be a dye like Rhodamine 101 or Cresyl Violet.
Materials:
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BDP TR methyltetrazine solution (as prepared above)
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Quantum yield standard solution (e.g., Rhodamine 101 in ethanol, Φf = 1.0) with a similar absorbance (~0.05) at the excitation wavelength.
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Spectrofluorometer
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UV-Vis spectrophotometer
Procedure:
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Absorbance Measurement:
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Measure the absorbance of both the BDP TR methyltetrazine solution and the standard solution at the same excitation wavelength. It is crucial that the absorbance values are low and accurately measured.
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Fluorescence Measurement:
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Acquire the corrected fluorescence emission spectrum for both the BDP TR methyltetrazine solution and the standard solution using the same excitation wavelength and instrument settings.
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Integrate the area under the emission curves for both the sample (Asample) and the standard (Astandard).
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Calculation:
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The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Asample / Astandard) * (Absstandard / Abssample) * (nsample2 / nstandard2)
Where:
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Φ is the fluorescence quantum yield.
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A is the integrated fluorescence intensity.
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Abs is the absorbance at the excitation wavelength.
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n is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).
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Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials:
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BDP TR methyltetrazine solution
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TCSPC instrument with a pulsed laser source capable of exciting at or near the absorption maximum of the dye (e.g., a supercontinuum laser with a filter or a pulsed diode laser).
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A fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).
Procedure:
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Instrument Setup:
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The instrument is configured to excite the sample with short light pulses and to time the arrival of the first emitted photon at the detector relative to the excitation pulse.
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Data Acquisition:
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A histogram of the arrival times of the photons is built up over many excitation-emission cycles. This histogram represents the fluorescence decay curve.
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Data Analysis:
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The decay curve is fitted to an exponential or multi-exponential function to determine the fluorescence lifetime(s). For a single exponential decay, the lifetime (τ) is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.
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Experimental Workflow: Bio-conjugation via TCO-Tetrazine Ligation
The methyltetrazine group on BDP TR methyltetrazine reacts specifically and rapidly with a trans-cyclooctene (TCO) moiety. This reaction is a cornerstone of bio-orthogonal chemistry, allowing for the specific labeling of biomolecules in complex environments.
